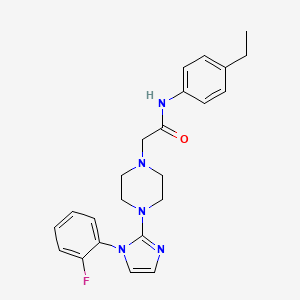

N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

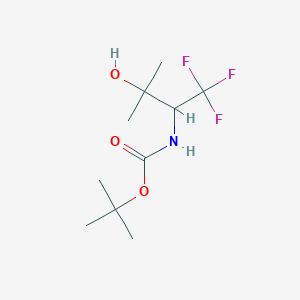

The synthesis of N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide, while not directly reported in the provided papers, can be inferred to involve multi-step organic reactions. A similar compound, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, was synthesized using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method suggests that the target compound could also be synthesized through a similar approach, possibly involving a fluorinated aromatic aldehyde and an ethyl-substituted aromatic ring to achieve the desired ethylphenyl and fluorophenyl components of the molecule.

Molecular Structure Analysis

The molecular structure of the target compound includes several functional groups: an imidazole ring, which is known for its presence in many biologically active molecules; a piperazine ring, a feature common in pharmaceuticals due to its ability to interact with various biological targets; and an acetamide group, which can improve solubility and bioavailability. The presence of a fluorophenyl group suggests potential for enhanced binding affinity to certain biological receptors due to the electronegativity of fluorine .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by its imidazole and piperazine rings. Imidazole rings can participate in hydrogen bonding and metal coordination, while piperazine rings can undergo reactions such as alkylation and acylation due to the presence of nitrogen atoms. The acetamide moiety could be involved in hydrolysis reactions under certain conditions, potentially leading to the formation of the corresponding acid and amine.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide are not provided, we can predict that the compound would exhibit moderate solubility in organic solvents due to the presence of both aromatic and aliphatic regions. The fluorine atom could increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes. The compound's spectral properties, such as IR, NMR, and mass spectrometry, would reflect its structural features, including the substituted imidazole and piperazine rings .

Relevant Case Studies

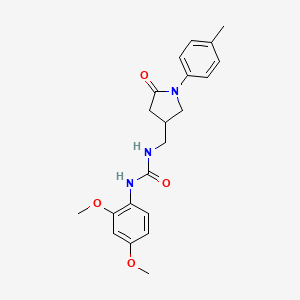

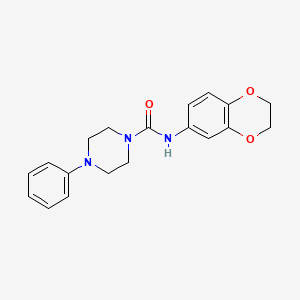

Although no direct case studies on the target compound were found, related research on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives has shown that these compounds can possess significant biological activities, such as antiallergy effects. One derivative, in particular, demonstrated an IC50 of 310 nM for inhibition of tritiated mepyramine binding to H1 histaminic receptors, indicating potential for antihistaminic activity . This suggests that the target compound could also exhibit biological activity, potentially in the realm of allergy or inflammation, given the structural similarities.

Applications De Recherche Scientifique

Anticancer Activity

N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide and its derivatives have been explored for their potential anticancer activities. A series of novel compounds with this structure have been synthesized and evaluated against various cancer cell lines, including human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human embryonic kidney (HEK 293) cells. Some compounds, particularly compound 7k, demonstrated significant activity against HeLa and MCF-7 cell lines. The structure-activity relationship of these compounds was further supported by molecular docking studies, revealing their interaction with proteins like quinone reductase-2, potentially elucidating the mechanism behind their anticancer effects (Boddu et al., 2018).

Antibacterial Evaluation

Derivatives of this compound have also been synthesized and assessed for their antibacterial properties. A study focused on the in vitro antimicrobial activities of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives found that some of these compounds, such as 5d, 5e, 5h, and 5m, exhibited excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar et al., 2014).

Anti-inflammatory Activity

Additionally, certain derivatives have shown promising anti-inflammatory activities. For instance, a study synthesized a series of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and found that some derivatives, specifically 10a, 10b, and 10d, exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Propriétés

IUPAC Name |

N-(4-ethylphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN5O/c1-2-18-7-9-19(10-8-18)26-22(30)17-27-13-15-28(16-14-27)23-25-11-12-29(23)21-6-4-3-5-20(21)24/h3-12H,2,13-17H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFIRJKWEGBJRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)

![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)

![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2505032.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)

![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)